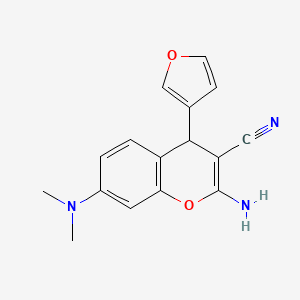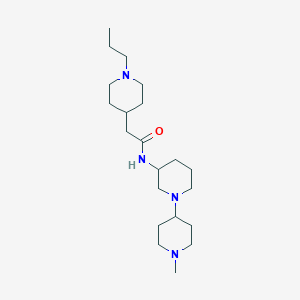
N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(1-propyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(1-propyl-4-piperidinyl)acetamide, commonly known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. It is a potent and selective mu-opioid receptor agonist, which means it has the ability to produce analgesic effects by binding to the mu-opioid receptors in the brain and spinal cord. MP-10 has gained significant attention from the scientific community due to its potential use as a therapeutic agent for the treatment of pain.
Wirkmechanismus
The mechanism of action of MP-10 involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the receptor, which leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. The inhibition of these neurotransmitters leads to a decrease in the perception of pain.
Biochemical and Physiological Effects:
MP-10 produces a range of biochemical and physiological effects in the body. Its analgesic effects are produced by its binding to the mu-opioid receptors in the brain and spinal cord. MP-10 also produces sedative effects, which are mediated by its binding to the delta-opioid receptors. It has been found to produce less respiratory depression than other opioids, which makes it a safer option for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages as a research tool. It is a highly potent and selective mu-opioid receptor agonist, which means it can be used to study the mu-opioid receptor system in detail. MP-10 also produces less respiratory depression than other opioids, which makes it a safer option for animal studies. However, MP-10 has some limitations as a research tool. It is a synthetic compound, which means it may not accurately reflect the effects of endogenous opioids in the body. MP-10 is also a highly potent mu-opioid receptor agonist, which means it may not accurately reflect the effects of other opioids that have lower potency.
Zukünftige Richtungen
There are several future directions for research on MP-10. One potential direction is to study its effects on other opioid receptors, such as the kappa-opioid receptor. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine system. MP-10 may also have potential as a therapeutic agent for the treatment of other conditions, such as depression and anxiety. Further research is needed to fully understand the potential of MP-10 as a therapeutic agent and research tool.
Synthesemethoden
The synthesis of MP-10 involves a multi-step process that includes the reaction of 1-methyl-4-piperidone with 3,4-dichlorobenzyl chloride to form 1-(3,4-dichlorobenzyl)-4-methylpiperidin-2-one. This intermediate is then reacted with 1-propylpiperidine to form N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(1-propyl-4-piperidinyl)acetamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential use as a therapeutic agent for the treatment of pain. It has been found to be a highly potent and selective mu-opioid receptor agonist, which means it has the ability to produce analgesic effects without producing unwanted side effects such as respiratory depression, sedation, and addiction. MP-10 has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
Eigenschaften
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N4O/c1-3-10-24-14-6-18(7-15-24)16-21(26)22-19-5-4-11-25(17-19)20-8-12-23(2)13-9-20/h18-20H,3-17H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWUSEVQZNHELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CC(=O)NC2CCCN(C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

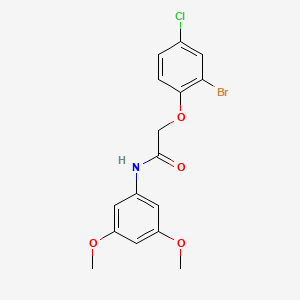

![N-[4-({2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B6027723.png)
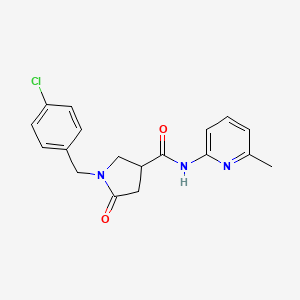
![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6027734.png)
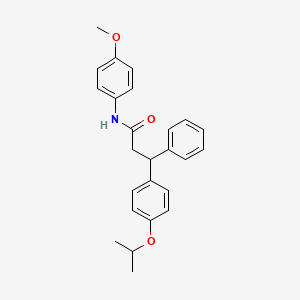
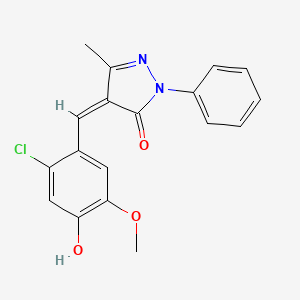
![5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B6027764.png)
![2-chloro-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6027772.png)
![2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6027773.png)
![3-ethyl-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6027776.png)
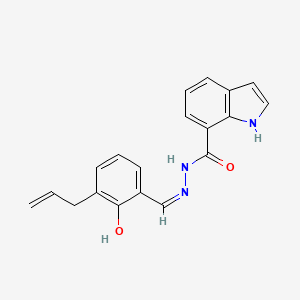
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-methyl-1,3-oxazole-4-carboxamide trifluoroacetate](/img/structure/B6027802.png)
